N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O2/c29-23(27-13-15-28-14-12-26-22(28)21-24-10-5-11-25-21)20-16-6-1-3-8-18(16)30-19-9-4-2-7-17(19)20/h1-12,14,20H,13,15H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASTSWZMBLCYOKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCCN4C=CN=C4C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds:
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Step 1: Synthesis of 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine
Reagents: Pyrimidine-2-carbaldehyde, 1H-imidazole, ethylenediamine
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
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Step 2: Coupling with 9H-xanthene-9-carboxylic acid
Reagents: 9H-xanthene-9-carboxylic acid, coupling agents like EDC.HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride), and DMAP (4-dimethylaminopyridine)
Conditions: The reaction is performed in dichloromethane (DCM) under an inert atmosphere to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Amide Bond Reactivity
The carboxamide group undergoes characteristic reactions observed in aromatic amides:
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Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding 9H-xanthene-9-carboxylic acid and 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine. Elevated temperatures (80–100°C) with HCl (6M) or NaOH (4M) facilitate this process.
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Nucleophilic Substitution : The carbonyl carbon is susceptible to nucleophilic attack by amines, hydrazines, or alcohols, forming substituted urea or ester derivatives.
Table 1: Amide Bond Reactions
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Xanthene-9-carboxylic acid + amine salt |
| Basic Hydrolysis | NaOH (4M), 80°C, 8h | Xanthene-9-carboxylate + free amine |
| Alcoholysis | MeOH/H2SO4, 60°C, 24h | Methyl ester derivative |
Pyrimidine Ring
The electron-deficient pyrimidine moiety participates in:
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Electrophilic Aromatic Substitution : Nitration or halogenation occurs at the meta position relative to nitrogen under HNO3/H2SO4 or X2/FeX3.
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Nucleophilic Attack : Alkylation at nitrogen atoms using alkyl halides (e.g., CH3I) in DMF/K2CO3 forms quaternary ammonium salts .
Imidazole Ring
The 1H-imidazole group shows:
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Coordination Chemistry : Acts as a bidentate ligand for transition metals (e.g., Cu(II), Zn(II)) via N1 and N3 atoms, forming stable complexes .
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Deprotonation : Strong bases (NaH) deprotonate the NH group, enabling alkylation or acylation at the nitrogen .
Table 2: Heterocyclic Reactions
| Ring | Reaction | Conditions | Product |
|---|---|---|---|
| Pyrimidine | Nitration | HNO3/H2SO4, 0°C, 2h | 5-Nitro-pyrimidine derivative |
| Imidazole | Cu(II) Coordination | CuCl2, EtOH, RT, 4h | [Cu(imidazole)2Cl2] complex |
Xanthene Core Reactivity
The xanthene scaffold contributes to:
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Oxidation Resistance : The fused tricyclic structure resists oxidation under mild conditions but may degrade with strong oxidizers (KMnO4) .
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Fluorescence Modulation : Substituent reactions (e.g., sulfonation) alter photophysical properties, useful in biosensor design.
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization:
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Suzuki-Miyaura : Aryl boronic acids couple with brominated pyrimidine/imidazole derivatives using Pd(PPh3)4/Na2CO3 .
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Buchwald-Hartwig Amination : Primary amines introduce amino groups at halogenated positions .
Analytical Characterization
Post-reaction analysis employs:
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NMR Spectroscopy : 1H/13C NMR confirms regioselectivity in substitution reactions .
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Mass Spectrometry : HRMS identifies molecular ions and fragmentation patterns .
Industrial-Scale Considerations
Process optimization includes:
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Continuous Flow Reactors : Enhance yield in multi-step syntheses .
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Automated Purification : Chromatography or crystallization ensures >98% purity.
This compound’s multifunctional architecture enables broad utility in medicinal chemistry (e.g., kinase inhibitors ), materials science (fluorescent probes), and coordination polymers . Further studies should explore catalytic asymmetric reactions and in vivo stability.
Biological Activity
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 367.5 g/mol. The compound features a xanthene core linked to a pyrimidine-imidazole moiety, which is significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing imidazole and pyrimidine rings have shown promising results against various cancer cell lines:
These compounds exhibited IC50 values ranging from 0.01 µM to 8.12 µM, indicating potent activity compared to standard treatments like etoposide.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets involved in cancer progression. The imidazole and pyrimidine components are known to inhibit key enzymes and receptors that play roles in cell proliferation and survival.
For example, the compound may target carbonic anhydrase and histone deacetylases, which are critical in tumor growth and metastasis . Additionally, its structure allows for potential interactions with G-protein coupled receptors (GPCRs), further influencing cellular signaling pathways .
Case Studies
A notable study evaluated the efficacy of similar compounds against renal cell carcinoma (RCC). The findings indicated that certain derivatives demonstrated significant cytotoxicity with IC50 values in the low micromolar range:
| Compound | Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound A | A498 | 5.0 | >10 |
| Compound B | 786-O | 4.5 | >8 |
These results suggest that modifications to the xanthene core can enhance anticancer activity while maintaining selectivity towards cancer cells over normal cells .
Scientific Research Applications
Anticancer Properties
Research indicates that N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-9H-xanthene-9-carboxamide exhibits significant anticancer activity. Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells.
Case Study: Tumor Growth Inhibition
In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The tumor growth inhibition rate was observed to be as high as 60% at optimal dosing levels.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 128 µg/mL |
| S. aureus | 256 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can reduce the production of inflammatory markers such as TNF-alpha and IL-6 in macrophage cell lines.
Table: Inflammatory Marker Production
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
Step 1: Synthesis of Intermediate Compounds
The initial step involves the preparation of the intermediate compound, 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine. This is achieved through a reaction between pyrimidine-2-carbaldehyde, 1H-imidazole, and ethylenediamine in the presence of potassium carbonate in dimethylformamide (DMF) at elevated temperatures.
Step 2: Coupling with Xanthene Derivative
The final product is synthesized by coupling the intermediate with 9H-xanthene-9-carboxylic acid using coupling agents like EDC.HCl and DMAP in dichloromethane under an inert atmosphere.
Industrial Production
For large-scale production, optimized synthetic routes may include continuous flow reactors and automated synthesis systems to ensure high purity and yield.
Comparison with Similar Compounds
N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide ()
Structural Differences :
- The substituent on the carboxamide nitrogen is a methoxyethyl group instead of the pyrimidin-imidazole ethyl chain.
- Lacks the aromatic heterocycles (pyrimidine and imidazole) present in the target compound.
Physicochemical Properties :
| Property | N-(2-Methoxyethyl)-9H-xanthene-9-carboxamide | Target Compound (Estimated) |
|---|---|---|
| Molecular Weight | 283.32 g/mol | ~400–450 g/mol |
| XLogP3 | 1.8 | Likely higher (due to aromaticity) |
| Hydrogen Bond Donors | 1 (carboxamide NH) | 2 (imidazole NH, carboxamide NH) |
| Hydrogen Bond Acceptors | 3 (methoxy O, carboxamide O) | 5–6 (pyrimidine N, imidazole N, carboxamide O) |
Functional Implications :
N-(5-(2-Hydroxybenzamido)pentyl)-1-methyl-9H-pyrido[3,4-b]indole-3-carboxamide ()
Structural Differences :
- Features a pyridoindole core instead of xanthene.
- Substituent includes a hydroxybenzamido-pentyl chain, introducing a phenolic group absent in the target.
Key Comparisons :
Carbazole Derivatives ()
Structural Differences :
Functional Implications :
- Carbazole derivatives are often explored for optoelectronic applications due to their planar structure. The target compound’s pyrimidin-imidazole substituent may prioritize bioactivity over optoelectronic utility.
- The triazanylidene group in ’s compounds introduces additional hydrogen-bonding sites, similar to the target’s imidazole-pyrimidine chain .
Q & A
Basic: What experimental methods are recommended for structural characterization of this compound?
Answer:
X-ray crystallography using SHELXL (for refinement) and SHELXD/SHELXS (for structure solution) is the gold standard for resolving the 3D structure of this heterocyclic compound. Key steps include:
- Growing single crystals via vapor diffusion (e.g., using acetonitrile/water mixtures).
- Collecting diffraction data at cryogenic temperatures (100 K) to minimize radiation damage.
- Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding interactions.
Validation tools like PLATON should confirm absence of twinning or disorder .
Table 1: Crystallographic parameters from analogous compounds
| Space Group | Resolution (Å) | R-factor (%) | Reference |
|---|---|---|---|
| P2₁/c | 1.2 | 4.8 |
Basic: How to optimize HPLC conditions for purity analysis?
Answer:
Use reverse-phase HPLC with:
- Column: C18 (5 µm, 250 × 4.6 mm) at 25°C.
- Mobile phase: Gradient of 0.1% trifluoroacetic acid (TFA) in water (A) and acetonitrile (B) (e.g., 20–80% B over 20 min).
- Flow rate: 1.0 mL/min; detection at 254 nm.
Pre-column derivatization with 2,4-dinitrophenylhydrazine (DNPH) may enhance UV absorption for low-concentration samples .
Advanced: How to resolve contradictions in reported solubility data?
Answer:
Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from:
- Protonation states: Adjust pH to match experimental conditions (use potentiometric titration).
- Aggregation: Perform dynamic light scattering (DLS) to detect particulates >100 nm.
- Temperature dependence: Use a controlled thermostatic bath (±0.1°C) for measurements.
Report solubility as "equilibrium solubility" with detailed solvent composition (e.g., 0.5% Tween-80 in PBS) .
Advanced: What synthetic strategies minimize byproducts during imidazole-pyrimidine coupling?
Answer:
The imidazole-pyrimidine motif is prone to aza-Michael addition side reactions. Mitigation strategies:
- Use HATU (1.1 equiv) as a coupling reagent in DMF at 0°C to suppress nucleophilic attack.
- Protect reactive amines with Boc groups and deprotect post-coupling with TFA.
- Monitor intermediates via LC-MS; purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Advanced: How to validate molecular docking models for kinase inhibition assays?
Answer:
For computational studies targeting kinases (e.g., EGFR, CDK2):
- Docking software: Use AutoDock Vina with a grid box covering the ATP-binding pocket.
- Validation metrics: Compare docking scores (ΔG ≤ −8.2 kcal/mol) to co-crystallized inhibitors (RMSD ≤ 2.0 Å).
- MD simulations: Run 100-ns simulations in AMBER to assess binding stability (RMSF < 1.5 Å for ligand-protein contacts) .
Basic: What spectroscopic techniques confirm the xanthene-carboxamide linkage?
Answer:
- ¹H NMR: Look for deshielded protons on the xanthene ring (δ 6.8–7.5 ppm) and imidazole NH (δ 10–12 ppm).
- IR: Confirm carboxamide C=O stretch at ~1650 cm⁻¹ and absence of free -COOH (~1700 cm⁻¹).
- HRMS: Exact mass calculation (e.g., C₂₅H₂₀N₄O₂ requires [M+H]⁺ = 409.1661) .
Advanced: How to design stability studies under physiological conditions?
Answer:
Assess stability in simulated gastric fluid (SGF, pH 1.2) and plasma:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
